2-Allyloxybenzamide

描述

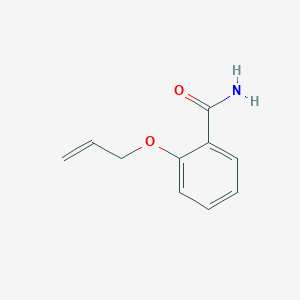

2-Allyloxybenzamide (IUPAC: 2-(prop-2-en-1-yloxy)benzamide) is a benzamide derivative characterized by an allyloxy (-O-CH₂-CH=CH₂) substituent at the ortho position of the benzamide ring. This compound has garnered interest due to its structural features, which influence its crystallographic packing and physicochemical behavior. Its synthesis typically involves the reaction of 2-hydroxybenzamide with allyl bromide in the presence of a base like potassium hydroxide, followed by purification via column chromatography .

属性

CAS 编号 |

14520-53-7 |

|---|---|

分子式 |

C10H11NO2 |

分子量 |

177.2 g/mol |

IUPAC 名称 |

2-prop-2-enoxybenzamide |

InChI |

InChI=1S/C10H11NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H2,11,12) |

InChI 键 |

FZEIWORKISALCO-UHFFFAOYSA-N |

SMILES |

C=CCOC1=CC=CC=C1C(=O)N |

规范 SMILES |

C=CCOC1=CC=CC=C1C(=O)N |

其他CAS编号 |

14520-53-7 |

Pictograms |

Irritant |

溶解度 |

0.01 M |

产品来源 |

United States |

相似化合物的比较

Structural and Crystallographic Comparison with Similar Compounds

Comparison with 2-Propoxybenzamide

The most detailed structural comparison available is between 2-allyloxybenzamide and 2-propoxybenzamide (which has a propyloxy group instead of allyloxy). Key differences include:

The allyloxy group introduces greater conformational flexibility and stronger intermolecular interactions (e.g., C–H···π), leading to tighter crystal packing compared to the saturated propoxy analogue. This difference may impact solubility, melting points, and reactivity .

Other Structurally Related Compounds

- 2-(N-Allylsulfamoyl)-N-propylbenzamide: This compound features an allylsulfamoyl group (-SO₂-NH-CH₂-CH=CH₂) instead of allyloxy.

- 5-Amino-N-butyl-2-prop-2-enoxybenzamide: A derivative with additional amino and butyl groups.

Functional and Application Differences

In contrast, sulfonamide variants like 2-(N-allylsulfamoyl)-N-propylbenzamide may find use in pharmaceutical contexts owing to sulfonamides’ known bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。